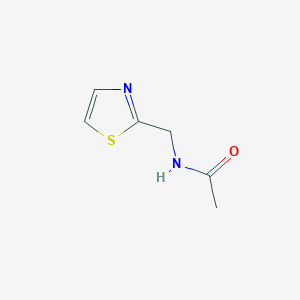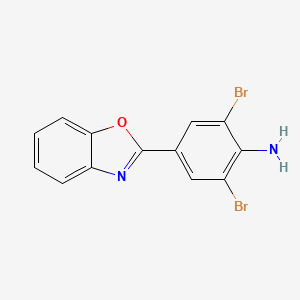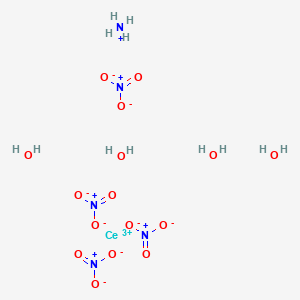
Cerium(III) ammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) ammonium nitrate, also known as ammonium cerium(III) nitrate, is a chemical compound with the formula (NH₄)₂Ce(NO₃)₆. It is a cerium salt of ammonium nitrate and is commonly used as an oxidizing agent in various chemical reactions. Cerium is a rare earth element, and its compounds are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) ammonium nitrate can be synthesized through several methods. One common method involves the reaction of cerium(III) nitrate with ammonium nitrate in the presence of hydrogen peroxide. The reaction can be represented as follows:
[ \text{Ce(NO₃)₃} + 2\text{NH₃} + 2\text{H₂O₂} \rightarrow (\text{NH₄})₂\text{Ce(NO₃)₆} + 2\text{H₂O} ]
In this reaction, cerium(III) nitrate is dissolved in water, and ammonium hydroxide and hydrogen peroxide are added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is often produced in crystalline form for ease of handling and storage.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) ammonium nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a well-known one-electron oxidizing agent and is used in oxidative addition reactions of electrophilic radicals to alkenes, enabling the formation of carbon-carbon and carbon-heteroatom bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkenes, alcohols, and aromatic compounds. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents such as acetonitrile or water .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of secondary alcohols with this compound results in the formation of ketones, while the oxidation of benzylic alcohols produces aldehydes .
Wissenschaftliche Forschungsanwendungen
Cerium(III) ammonium nitrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an oxidizing agent in various organic synthesis reactions. It is particularly useful in the synthesis of heterocycles, such as quinoxaline derivatives, which are important in the production of dyes, organic semiconductors, and DNA cleaving agents .
Biology and Medicine: In biology and medicine, cerium compounds, including this compound, have been studied for their antimicrobial properties. They are used in wound treatment, particularly in combination with silver sulfadiazine, to reduce infection and promote healing . Cerium oxide nanoparticles, derived from this compound, have also shown promise in protecting cells from oxidative stress and radiation damage .
Industry: In industry, this compound is used in the production of photomasks and liquid crystal displays. It is also employed as a deprotection reagent for alcohols in organic synthesis .
Wirkmechanismus
The mechanism of action of cerium(III) ammonium nitrate involves its ability to act as a one-electron oxidizing agent. Upon photoexcitation, this compound undergoes intersystem crossing to form a vibrationally cooled triplet state, which then decays to a pentacoordinated cerium(III) intermediate and a nitrate radical (NO₃•). This radical can participate in various chemical reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Cerium(III) ammonium nitrate can be compared with other cerium compounds, such as cerium(IV) ammonium nitrate and cerium(III) nitrate hexahydrate. While cerium(IV) ammonium nitrate is also a strong oxidizing agent, it is more commonly used in oxidative addition reactions and has a higher reduction potential compared to this compound . Cerium(III) nitrate hexahydrate, on the other hand, is primarily used in the separation of cerium from other rare earth elements and as a catalyst for hydrolysis reactions .
Similar Compounds:- Cerium(IV) ammonium nitrate
- Cerium(III) nitrate hexahydrate
- Cerium(IV) oxide
This compound is unique in its ability to act as a one-electron oxidizing agent under mild conditions, making it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
CeH12N5O16 |
|---|---|
Molekulargewicht |
478.24 g/mol |
IUPAC-Name |
azanium;cerium(3+);tetranitrate;tetrahydrate |
InChI |
InChI=1S/Ce.4NO3.H3N.4H2O/c;4*2-1(3)4;;;;;/h;;;;;1H3;4*1H2/q+3;4*-1;;;;;/p+1 |
InChI-Schlüssel |
IDDVVGWTUJSOIV-UHFFFAOYSA-O |
Kanonische SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
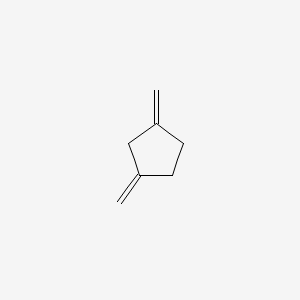
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)

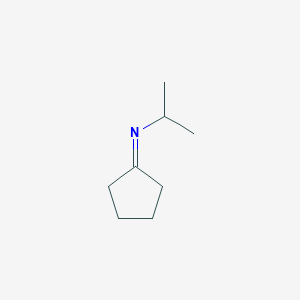
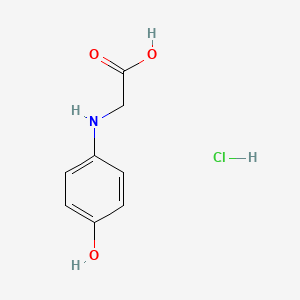
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
